2-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a difluoromethyl group at the 2-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a pyridine derivative using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, to facilitate the formation of the C–CF₂H bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product . Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-6-methoxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-methoxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid
Uniqueness
2-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its hydrogen-bonding ability and lipophilicity compared to its methylated analogues .
Properties
Molecular Formula |
C8H7F2NO3 |
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Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-3-2-4(8(12)13)6(11-5)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChI Key |
KVSULIKXXFPBNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
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